N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate SB 290157 is antagonist of C3aR
Brand Name: Vulcanchem
CAS No.:
VCID: VC16800968
InChI: InChI=1S/C22H28N4O4.C2HF3O2/c23-22(24)25-13-7-12-19(21(28)29)26-20(27)15-30-14-18(16-8-3-1-4-9-16)17-10-5-2-6-11-17;3-2(4,5)1(6)7/h1-6,8-11,18-19H,7,12-15H2,(H,26,27)(H,28,29)(H4,23,24,25);(H,6,7)
SMILES:
Molecular Formula: C24H29F3N4O6
Molecular Weight: 526.5 g/mol

N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate

CAS No.:

Cat. No.: VC16800968

Molecular Formula: C24H29F3N4O6

Molecular Weight: 526.5 g/mol

* For research use only. Not for human or veterinary use.

N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate -

Specification

Molecular Formula C24H29F3N4O6
Molecular Weight 526.5 g/mol
IUPAC Name 5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C22H28N4O4.C2HF3O2/c23-22(24)25-13-7-12-19(21(28)29)26-20(27)15-30-14-18(16-8-3-1-4-9-16)17-10-5-2-6-11-17;3-2(4,5)1(6)7/h1-6,8-11,18-19H,7,12-15H2,(H,26,27)(H,28,29)(H4,23,24,25);(H,6,7)
Standard InChI Key ZJRMPPVJAQWGEG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(COCC(=O)NC(CCCN=C(N)N)C(=O)O)C2=CC=CC=C2.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

SB290157 is derived from L-arginine, modified with a diphenylethoxy-acetyl group and stabilized by trifluoroacetate counterions. The compound’s structure integrates a polar arginine backbone with hydrophobic aromatic moieties, enabling both receptor interaction and membrane permeability. Key physicochemical data are summarized below:

PropertyValue
Molecular FormulaC<sub>24</sub>H<sub>29</sub>F<sub>3</sub>N<sub>4</sub>O<sub>6</sub>
Molecular Weight526.5 g/mol
CAS NumberNot publicly disclosed
Purity≥97% (HPLC)
Storage Recommendations-20°C, desiccated

The trifluoroacetate salt enhances solubility in aqueous buffers, facilitating in vitro assays. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structural integrity of the synthetic product, with chiral centers preserved to maintain stereoselective binding to C3aR.

Synthesis and Production

Stepwise Solid-Phase Synthesis

SB290157 is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-chemistry:

  • Resin Loading: 9-Fluorenylmethoxycarbonyl (Fmoc)-protected L-arginine(Boc) is anchored to Wang resin.

  • Deprotection: Piperidine removes the Fmoc group, exposing the α-amino group for subsequent coupling.

  • Acylation: (2,2-Diphenylethoxy)acetic acid is activated with HBTU/HOBt and coupled to the resin-bound arginine.

  • Cleavage: Trifluoroacetic acid (TFA) simultaneously cleaves the peptide from the resin and removes side-chain protecting groups.

  • Purification: Reverse-phase HPLC isolates the trifluoroacetate salt, yielding >97% purity.

This protocol ensures batch-to-batch consistency, critical for reproducibility in pharmacological studies.

Mechanism of Action: C3a Receptor Antagonism

Competitive Inhibition of C3aR

SB290157 binds reversibly to the orthosteric site of C3aR, a G protein-coupled receptor (GPCR) expressed on neutrophils, mast cells, and neuronal tissues . Key mechanistic features include:

  • IC<sub>50</sub>: 27–30 nM for C3a-induced calcium mobilization in human neutrophils .

  • Selectivity: No cross-reactivity with C5aR or formyl peptide receptors (FPRs) .

  • Paradoxical Agonism: At concentrations >1 µM, SB290157 exhibits partial agonist activity, inducing β-arrestin recruitment and ERK phosphorylation .

The antagonistic effect is attributed to steric hindrance of C3a docking, while agonist activity may involve allosteric modulation .

Pharmacological Effects in Preclinical Models

Anti-Inflammatory Activity

SB290157 suppresses neutrophil infiltration and cytokine release in multiple inflammation models:

  • Airway Inflammation: Reduces C3a-induced chemotaxis in human mast cells (HMC-1) and attenuates eosinophil recruitment in murine asthma models .

  • Arthritis: Decreases paw edema and joint destruction in collagen-induced arthritis (CIA) mice by 40–60% compared to controls.

Neurological Applications

  • Ischemic Stroke: Post-stroke administration (10 mg/kg, i.p.) limits secondary neurodegeneration by inhibiting microglial phagocytosis of viable neurons.

  • Tauopathy Models: Reduces tau hyperphosphorylation (in vitro IC<sub>50</sub> = 50 nM) via glycogen synthase kinase-3β (GSK-3β) inhibition, suggesting utility in Alzheimer’s disease .

Metabolic Modulation

  • Pancreatic Islets: Inhibits glucose-stimulated insulin secretion (GSIS) and ATP production in human and murine islets, implicating C3aR in β-cell dysfunction .

Applications in Age-Related Macular Degeneration (AMD)

Complement-Oxidative Stress Crosstalk

In retinal pigment epithelial (RPE) cells exposed to cigarette smoke extract (CSE), SB290157:

  • Blocks C3aR-driven lipid peroxidation and malondialdehyde (MDA) production .

  • Synergizes with antioxidants (e.g., N-acetylcysteine) to restore transepithelial electrical resistance (TER), a marker of barrier integrity .

These findings position C3aR antagonism as a dual therapeutic strategy in AMD, targeting both complement activation and oxidative stress .

Recent Advances and Clinical Implications

Emerging Research (2020–2025)

  • Cancer Immunotherapy: SB290157 enhances NK-cell infiltration into tumors by suppressing C3aR-mediated immunosuppression (Yu et al., 2022) .

  • Gut-Lung Axis: Inhibits mesenteric lymph-mediated neutrophil activation in gut ischemia-reperfusion injury, mitigating acute lung inflammation (Sarah et al., 2020) .

Therapeutic Challenges

  • Dose-Dependent Agonism: High concentrations may paradoxically exacerbate inflammation, necessitating precise dosing in clinical settings .

  • Blood-Brain Barrier Penetrance: Limited pharmacokinetic data exist for CNS applications, requiring formulation optimization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator